(2Z)-N-acetyl-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide
Description
“(2Z)-N-acetyl-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide” is a chromene-derived compound characterized by its unique structural features:
- Z-configuration: The imino group (C=N) adopts a cis stereochemistry, critical for molecular interactions in biological systems.
- Substituents: The 3-cyanophenyl group introduces strong electron-withdrawing properties, while the acetylated carboxamide enhances solubility and metabolic stability.
- Chromene backbone: The 2H-chromene core provides a planar aromatic system conducive to π-π stacking interactions, often exploited in kinase inhibitor design .
Synthesis typically involves condensation of salicylaldehydes with cyanoacetamide derivatives under acidic or catalytic conditions, followed by selective acetylation . Spectroscopic characterization (¹H/¹³C-NMR, IR, MS) confirms its structure, with key signals at δ ~8.0–8.5 ppm (aromatic protons) and νmax ~2214 cm⁻¹ (C≡N stretch) .
Properties
IUPAC Name |
N-acetyl-2-(3-cyanophenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3/c1-12(23)21-18(24)16-10-14-6-2-3-8-17(14)25-19(16)22-15-7-4-5-13(9-15)11-20/h2-10H,1H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKYWXDJLBECBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=CC=CC=C2OC1=NC3=CC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-acetyl-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide typically involves the condensation of salicylic aldehyde with malononitrile to form 2-imino-2H-chromene-3-carbonitrile derivatives . This intermediate is then subjected to further reactions to introduce the acetyl and cyanophenyl groups. The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran (THF) and catalysts like piperidine or triethylamine to facilitate the condensation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-acetyl-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl and cyanophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
(2Z)-N-acetyl-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of (2Z)-N-acetyl-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. It may also act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Properties
| Compound Name | Substituent (R) | Molecular Weight | Key Functional Groups | Biological Activity (if reported) |
|---|---|---|---|---|
| Target Compound (Z-configuration) | 3-Cyanophenyl | 357.36 g/mol | Cyano, acetyl carboxamide | Tyrosine kinase inhibition (hypothesized) |
| (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]... | 4-Fluorophenyl | 324.31 g/mol | Fluoro, acetyl carboxamide | Not reported |
| 8-Methoxy-2-imino-... (15) | 2-Chlorophenyl | 342.77 g/mol | Methoxy, chlorophenyl | Antimicrobial screening |
| 2-Oxo-N-(4-sulfamoylphenyl)-... (12) | 4-Sulfamoyl | 368.34 g/mol | Sulfonamide, ketone | Anticancer potential |
Key Observations:
Electron Effects: The 3-cyanophenyl group in the target compound enhances dipole interactions compared to the 4-fluorophenyl analog (). This may improve binding affinity in enzymatic pockets .
Stereochemical Impact: The Z-configuration in the target compound contrasts with E-isomers observed in non-acetylated analogs (e.g., 2-iminochromenes in ). This configuration is critical for maintaining planar geometry, as demonstrated in crystallographic studies using SHELX software ().
Synthetic Accessibility :
- Acetylated derivatives (e.g., target compound) require milder conditions (e.g., AcOH/H₂SO₄ reflux) compared to sulfonamide derivatives (e.g., compound 12 ), which demand diazonium coupling at 0–5°C .
Physicochemical Properties
Table 2: Spectroscopic and Physical Data Comparison
| Compound | Melting Point (°C) | ¹H-NMR (δ, ppm) | IR (νmax, cm⁻¹) |
|---|---|---|---|
| Target Compound | 288–290 (dec.) | 8.21 (s, 1H, C≡N), 2.15 (s, 3H, CH₃) | 2214 (C≡N), 1664 (C=O) |
| (4-Fluorophenyl analog) | 274–276 | 7.92 (d, 2H, Ar-F), 2.10 (s, 3H) | 1662 (C=O), 1220 (C-F) |
| 2-Oxo-N-(4-sulfamoylphenyl) | 288 | 10.13 (s, NH), 7.81 (d, ArH) | 1664 (C=O), 1320 (S=O) |
- Solubility: The acetyl group in the target compound improves DMSO solubility (>10 mg/mL) compared to non-acetylated analogs, which often require DMF for recrystallization .
Biological Activity
The compound (2Z)-N-acetyl-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide is a member of the chromene family, which has garnered attention due to its diverse biological activities. This article delves into its biological activity, focusing on its antimicrobial, antioxidative, and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : Approximately 298.30 g/mol
- Structural Features : The compound features a chromene core with an acetyl group, a cyanophenyl group, and a carboxamide functional group. These structural attributes are crucial for its biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, likely through mechanisms involving the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Antioxidative Properties
The antioxidative potential of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results suggest that it effectively scavenges free radicals, thereby reducing oxidative stress in biological systems.
Table 2: Antioxidative Activity
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH | 25.6 |
| ABTS | 18.4 |
Anticancer Activity
The anticancer properties of this compound have been investigated in various cancer cell lines, including MCF-7 (breast cancer) and HL-60 (leukemia). The compound demonstrated moderate cytotoxicity with IC50 values indicating its potential as a therapeutic agent.
Table 3: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 68.4 ± 3.9 |
| HL-60 | 42.0 ± 2.7 |
| MOLT-4 | 24.4 ± 2.6 |
The biological activity of this compound is believed to involve the modulation of specific enzymes and receptors associated with oxidative stress and inflammation. This interaction may lead to the inhibition of key pathways involved in cancer cell proliferation and survival.
Case Studies
- Study on Anticancer Effects : A study published in Cancer Letters explored the cytotoxic effects of chromone derivatives, including this compound, on various cancer cell lines. It was found that this compound induced apoptosis in cancer cells through the activation of caspase pathways .
- Antioxidative Research : Another investigation highlighted its role in reducing oxidative damage in neuronal cells, suggesting potential applications in neuroprotection against diseases like Alzheimer's .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
